molecular formula C10H16 B1677589 Myrcene CAS No. 123-35-3

Myrcene

Cat. No.: B1677589
CAS No.: 123-35-3
M. Wt: 136.23 g/mol
InChI Key: UAHWPYUMFXYFJY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Myrcene, a monoterpene, is found in many essential oils extracted from a variety of plants and spices . It has been shown to have potential biological activity, especially in HeLa cells . This compound has been reported to interact with DNA with an apparent dissociation constant (Kd) of 29 × 10 −6 M . It also has been suggested to have a role in the interactions and defense reactions between plants, microorganisms, and animals .

Mode of Action

This compound has been shown to lead to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness in HeLa cells . It has also been suggested to have anti-inflammatory and analgesic properties . Furthermore, it has been reported to work as a natural muscle relaxant and sedative, producing a calming effect on the user .

Biochemical Pathways

This compound is often produced commercially by the pyrolysis (400 °C) of β-pinene, which is obtained from turpentine . Plants biosynthesize this compound via geranyl pyrophosphate (GPP), which isomerizes into linalyl pyrophosphate. The release of the pyrophosphate (OPP) and a proton completes the conversion . This compound has been shown to affect the outer membrane of Gram-negative bacteria .

Pharmacokinetics

It has been suggested that this compound enhances transdermal absorption , which could potentially impact its bioavailability.

Result of Action

This compound has been shown to cause DNA damage in HeLa cells . It has also been reported to have anti-inflammatory and analgesic properties , suggesting that it could potentially be used for pain relief. Furthermore, it has been suggested to have a calming effect on the user .

Action Environment

Environmental factors can influence the emission of monoterpenes like this compound . For example, light and temperature have been shown to control monoterpene emissions, likely contributing to higher monoterpene emissions during the summer season in temperate regions . In addition to light and temperature dependence, other important environmental variables such as carbon dioxide (CO2), ozone (O3), soil moisture, and nutrient availability are also known to influence monoterpene emissions rates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myrcene can be synthesized through the pyrolysis of beta-pinene at high temperatures (around 400°C) . Another synthetic route involves the reaction of ethyl acetoacetate with isoprene bromide and geranyl bromide to give beta-keto esters, which can then be converted into this compound through a Witting reaction .

Industrial Production Methods: Commercially, this compound is often produced by the pyrolysis of beta-pinene, which is obtained from turpentine . An alternative method involves using an engineered microbial platform, such as Saccharomyces cerevisiae, to produce this compound . This method involves optimizing the expression of this compound synthase and ocimene synthase activities in the yeast strain .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Linalool
  • Beta-Caryophyllene
  • Alpha-Pinene
  • Limonene

Myrcene’s unique combination of biological activities and industrial applications makes it a valuable compound in various fields.

Properties

IUPAC Name

7-methyl-3-methylideneocta-1,6-diene
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InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3
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InChI Key

UAHWPYUMFXYFJY-UHFFFAOYSA-N
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Canonical SMILES

CC(=CCCC(=C)C=C)C
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Molecular Formula

C10H16
Record name MYRCENE, [LIQUID]
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Related CAS

29463-45-4
Record name Polymyrcene
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DSSTOX Substance ID

DTXSID6025692
Record name Myrcene
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Molecular Weight

136.23 g/mol
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Physical Description

Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water., Liquid, Yellow liquid with a pleasant odor; [Hawley], Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma
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Boiling Point

332.6 °F at 760 mmHg (USCG, 1999), 167 °C, 166.00 to 167.00 °C. @ 760.00 mm Hg
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Flash Point

103 °F (USCG, 1999)
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Solubility

Soluble in alcohol, chloroform, ether, glacial acetic acid, Soluble in ethanol and benzene, Soluble in oxygenated and chlorinated solvents., In water, 5.60 mg/L at 25 °C, In water, 4.09 mg/L at 25 °C, 0.0056 mg/mL at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.794 at 20 °C/4 °C, Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/, 0.789-0.793
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Vapor Pressure

4.61 mmHg (USCG, 1999), 2.01 [mmHg], 2.09 mm Hg at 25 °C
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Color/Form

Yellow, oily liquid

CAS No.

123-35-3
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Melting Point

< -10 °C
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Synthesis routes and methods

Procedure details

The mixture of geranyl chloride and neryl chloride can be obtained by hydrochlorination of myrcene in the presence of one mole of anhydrous hydrogen chloride per mole of myrcene under the conditions described above for the preparation of 1,7-dichloro-3,7-dimethyl-octene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: β-myrcene has the molecular formula C10H16 and a molecular weight of 136.24 g/mol.

ANone: While specific spectroscopic data is not provided in the abstracts, β-myrcene's structure can be elucidated using techniques like GC-MS [, , , , , ] and FT-Raman spectroscopy []. These methods provide information about the compound's fragmentation pattern, vibrational modes, and functional groups.

ANone: β-myrcene is susceptible to autoxidation upon air exposure, leading to the formation of various oxidation products, including hydroperoxides, which are known contact allergens []. This autoxidation can also occur in complex mixtures like essential oils []. Research suggests that stable hydroperoxide formation is crucial for the increased allergenic potential of oxidized β-myrcene [].

ANone: Yes, β-myrcene is a versatile building block in organic synthesis. For instance, it can be used in methoxycarbonylation reactions, utilizing catalysts like Pd(OAc)2 and DPPB, to produce valuable odoriferous methyl esters []. The reaction conditions need careful optimization to minimize undesirable isomerization of β-myrcene, leading to higher selectivity for the desired esters [].

ANone: β-myrcene holds promise as a renewable monomer for synthesizing sustainable polymers [, , , ]. It can be polymerized through various methods, including anionic polymerization [], coordination polymerization [, ], and nitroxide-mediated polymerization []. The resulting polymers can exhibit elastomeric properties [, ], making them potentially suitable for various applications, including adhesives [].

ANone: β-myrcene is a common volatile organic compound emitted by plants, particularly conifers [, ]. Studies have shown that β-myrcene plays a crucial role in attracting natural enemies of herbivorous insects []. This indirect defense mechanism helps plants to mitigate damage caused by insect pests [].

ANone: β-myrcene, as a component of plant volatile blends, has been shown to enhance the attractiveness of other compounds, such as phenylacetaldehyde, to certain moth species []. The synergistic effects of β-myrcene and other floral volatiles suggest its potential role in mediating plant-insect interactions [].

ANone: Research has explored the use of epoxidized poly-β-myrcene, a derivative of β-myrcene, as a sustainable alternative to conventional epoxy adhesives []. Life cycle assessment studies suggest that epoxidized poly-β-myrcene exhibits a more favorable environmental profile compared to traditional petroleum-based epoxies []. This highlights its potential as a greener alternative in various applications [].

ANone: While β-myrcene itself is a natural compound, its production and use, particularly in synthetic materials, can have environmental impacts. Assessing the full life cycle of β-myrcene-based products, from sourcing to disposal, is crucial for understanding and mitigating any potential negative effects on the environment [].

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